Lutetium(III)-2,4-Pentandionat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a light yellow crystalline powder that is soluble in organic solvents but insoluble in water . This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Lutetium (III) 2,4-pentanedionate has several scientific research applications:

Wirkmechanismus

Target of Action

Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process

Biochemical Pathways

As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .

Result of Action

The molecular and cellular effects of Lutetium (III) 2,4-pentanedionate’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .

Action Environment

The action, efficacy, and stability of Lutetium (III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.

Biochemische Analyse

Cellular Effects

It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.

Vorbereitungsmethoden

Lutetium (III) 2,4-pentanedionate is typically synthesized by reacting lutetium metal with acetylacetone in an appropriate solvent. The reaction involves the formation of a complex between lutetium and the diketone acetylacetone . The synthetic route generally follows these steps:

- Dissolve lutetium metal in a solvent such as 1,2,4-trichlorobenzene.

- Add acetylacetone to the solution.

- Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen) to form the lutetium acetylacetonate complex .

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Lutetium (III) 2,4-pentanedionate undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: It can undergo ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.

Thermal Decomposition: Upon heating, lutetium (III) 2,4-pentanedionate decomposes to release lutetium oxide and volatile organic compounds.

Common reagents used in these reactions include strong acids or bases for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Lutetium (III) 2,4-pentanedionate can be compared with other lanthanide acetylacetonate complexes, such as gadolinium (III) 2,4-pentanedionate and europium (III) 2,4-pentanedionate. These compounds share similar coordination chemistry but differ in their specific applications and properties:

Gadolinium (III) 2,4-pentanedionate: Used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.

Europium (III) 2,4-pentanedionate: Known for its luminescent properties and used in phosphors for lighting and display technologies.

Lutetium (III) 2,4-pentanedionate is unique due to its high stability and effectiveness as a photosensitizer in photon upconversion applications .

Eigenschaften

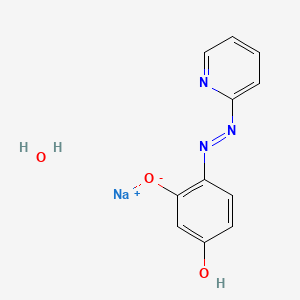

IUPAC Name |

lutetium(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWQJPYHKLRMB-LNTINUHCSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

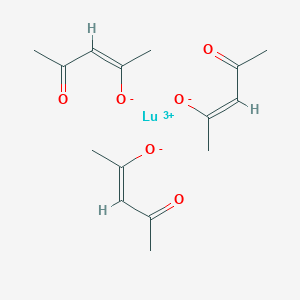

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.